molecular formula C4H7FO B1485751 trans-2-Fluorocyclobutan-1-ol CAS No. 2165705-53-1

trans-2-Fluorocyclobutan-1-ol

Cat. No.: B1485751
CAS No.: 2165705-53-1
M. Wt: 90.1 g/mol
InChI Key: NRJPDTSRPYWKAA-IMJSIDKUSA-N
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Description

trans-2-Fluorocyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that exhibit significant ring strain due to their angular geometry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the reaction of a suitable fluorinated alkene with an appropriate olefin under ultraviolet light or in the presence of a photocatalyst to form the cyclobutane ring. The hydroxyl group can then be introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative without the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of trans-2-fluorocyclobutanone or trans-2-fluorocyclobutanecarboxylic acid.

    Reduction: Formation of trans-2-fluorocyclobutane.

    Substitution: Formation of trans-2-azidocyclobutan-1-ol or trans-2-cyanocyclobutan-1-ol.

Scientific Research Applications

trans-2-Fluorocyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

    trans-2-Chlorocyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    trans-2-Bromocyclobutan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    trans-2-Iodocyclobutan-1-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: trans-2-Fluorocyclobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

(1S,2S)-2-fluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPDTSRPYWKAA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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